2,3-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
The compound “2,3-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a complex organic molecule that contains a pyrroloquinoline core structure with a benzamide group and two methoxy groups attached .
Synthesis Analysis
While the specific synthesis of this compound is not available, it might involve several steps including the formation of the pyrroloquinoline core, the introduction of the benzamide group, and the attachment of the methoxy groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be characterized by the presence of a pyrroloquinoline core, which is a bicyclic structure containing a pyrrole ring fused with a quinoline . The benzamide group is likely to be attached to the quinoline part of the molecule, while the methoxy groups are likely to be attached to the benzene ring .Scientific Research Applications
Antibacterial Activity
A new series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, which likely include compounds with structural similarities to 2,3-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, were synthesized and evaluated for their antibacterial activity. These compounds showed significant in vitro activity against various bacteria, including Staphylococcus aureus and Escherichia coli, highlighting their potential in developing new antibacterial agents (Largani et al., 2017).
Synthetic Methodologies
The synthesis of complex quinoline derivatives has been explored through various methodologies, including reactions of anthranilamides with levulinic acids and the development of new synthesis routes for pyrrolo[3,2-b]quinolines. These studies not only provide insight into the chemical properties of such compounds but also open avenues for the synthesis of novel derivatives with potential therapeutic applications (Yamato & Takeuchi, 1982); (Boisse et al., 2008).
Chemical Properties and Reactions
The recyclization of 3-aroylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones by the action of benzoic acid hydrazides, leading to N-[2,4-dihydroxy-5-oxo-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)-2-aryl-2,5-dihydro-1H-pyrrol-1-yl]benzamides, underscores the complex chemical behavior of quinoline derivatives. This work contributes to a deeper understanding of their structural and reactivity patterns, which could inform the development of new pharmaceuticals and materials (Mashevskaya et al., 2011).
Antimicrobial and Antitubercular Activities
The exploration of novel carboxamide derivatives of 2-quinolones, including structures akin to this compound, for their antimicrobial and antitubercular activities, showcases the potential of these compounds in treating infectious diseases. Such research is pivotal for the discovery of new therapeutics against drug-resistant pathogens (Kumar et al., 2014).
Future Directions
Properties
IUPAC Name |
2,3-dimethoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-16-7-3-6-15(19(16)26-2)20(24)21-14-9-12-5-4-8-22-17(23)11-13(10-14)18(12)22/h3,6-7,9-10H,4-5,8,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFUSERZXLHYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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